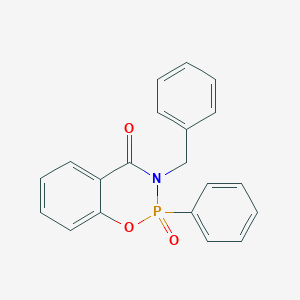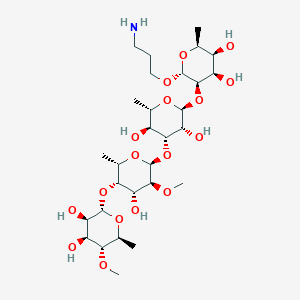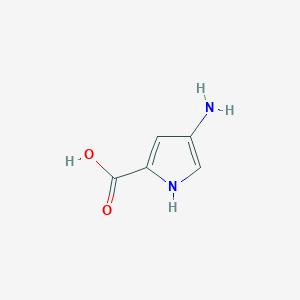
Peritoxin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peritoxin B is a potent neurotoxin that is produced by the marine dinoflagellate, Karenia brevis. This toxin is responsible for the harmful algal blooms (HABs) that occur in the Gulf of Mexico, causing respiratory distress, gastrointestinal illness, and even death in humans and marine life. Peritoxin B has been extensively studied due to its potential applications in scientific research.
科学研究应用
Fungal Pathogen Effects
Peritoxin B, along with Peritoxin A, is a toxin produced by the fungal pathogen Periconia circinata. These toxins have shown host-selective toxicity against certain genotypes of Sorghum bicolor, a type of grain, making them of interest in plant pathology and agricultural research. The structure and function of these toxins suggest their potential as a model for understanding host-pathogen interactions in crop diseases (Macko et al., 1992).
Biosynthetic Pathway Analysis
Research has been conducted on the biosynthetic pathways of Peritoxins, including Peritoxin B. By analyzing the culture fluids of pathogenic and non-pathogenic strains of Periconia circinata, researchers identified key intermediates and final products of Peritoxin synthesis. This research helps in understanding the molecular mechanisms behind the production of host-selective toxins and could have implications for developing disease-resistant crops (Churchill et al., 2001).
Interaction with Sorghum
Peritoxins, including Peritoxin B, selectively impact sorghum plants, causing disease symptoms, inhibiting root growth, and inducing certain stress responses. Understanding these effects can provide insights into the development of disease-resistant varieties of sorghum and offer a broader understanding of plant-pathogen interactions (Dunkle & Macko, 1995).
属性
CAS 编号 |
145585-99-5 |
|---|---|
产品名称 |
Peritoxin B |
分子式 |
C20H29Cl3N4O8 |
分子量 |
559.8 g/mol |
IUPAC 名称 |
4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H29Cl3N4O8/c1-2-3-10(21)20(23)12(14(22)19(34)35)13(20)17(32)26-8(5-11(29)30)16(31)27-15-9(28)4-7(24)6-25-18(15)33/h7-10,12-15,28H,2-6,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35) |
InChI 键 |
RSMNHRRWERNDLZ-UHFFFAOYSA-N |
SMILES |
CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |
规范 SMILES |
CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |
同义词 |
peritoxin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
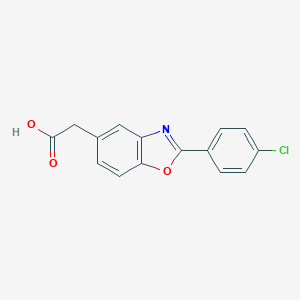
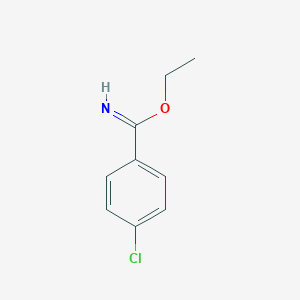
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
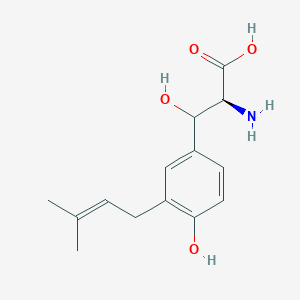
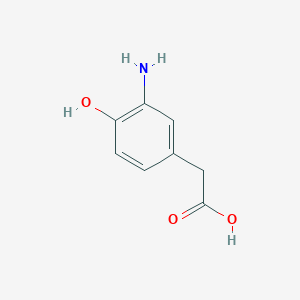
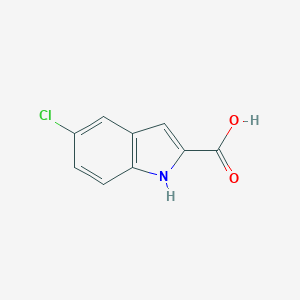
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)
